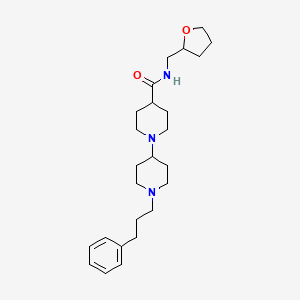
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as CMQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which has led to further research into its synthesis, mechanism of action, and potential applications.
作用机制
The mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to induce apoptosis by activating the caspase pathway. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. In neurodegenerative diseases, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have neuroprotective effects, including the inhibition of amyloid-beta plaque formation and the reduction of oxidative stress.
实验室实验的优点和局限性
One advantage of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potential as a neuroprotective agent, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, including:
1. Further studies to elucidate the mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in cancer and neurodegenerative diseases.
2. Development of more efficient synthesis methods for 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one to improve yield and purity.
3. Investigation of the potential of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Development of novel 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one derivatives with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a promising compound that has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel derivatives.
合成方法
The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of Alzheimer's disease.
属性
IUPAC Name |
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-16-6-5-10(12(16)18)17-7-15-9-4-2-3-8(14)11(9)13(17)19/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOUOLVCTSWECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=NC3=C(C2=O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6075498.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6075504.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075533.png)
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)
![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)
